molecular formula C28H27N3O4 B1404645 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 1610380-89-6

9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Cat. No.: B1404645
CAS No.: 1610380-89-6
M. Wt: 469.5 g/mol
InChI Key: JYCRVLXOMZRUPV-SANMLTNESA-N
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Description

The compound 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative featuring a stereospecific indole-containing backbone and a methoxy(methyl)carbamoyl group. Fmoc groups are widely used in peptide synthesis for temporary amine protection due to their orthogonality and base-labile cleavage properties .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRVLXOMZRUPV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate, with the CAS number 1610380-89-6, is a synthetic compound notable for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is C28H27N3O4C_{28}H_{27}N_{3}O_{4} with a molecular weight of 469.5 g/mol. The structure features a fluorenyl group linked to an indole derivative, which is significant for its biological interactions.

Pharmacological Activity

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis (Mtb). A prodrug strategy was employed where the compound was conjugated with cholesterol to enhance its uptake by Mtb-infected macrophages. This approach demonstrated promising results in inhibiting the growth of Mtb, suggesting that the compound could serve as a potential candidate for tuberculosis treatment .

Anticancer Potential

The compound’s structural similarity to known anticancer agents suggests potential activity against cancer cells. For instance, the indole moiety is often associated with anticancer properties due to its ability to interact with various biological targets involved in cancer progression. Preliminary assays have shown that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair, such as thymidylate synthase, which may also apply here.
  • Cell Signaling Modulation : The indole structure may influence signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the effectiveness against Mtb.
    • Methodology : Synthesis of cholesterol-conjugated derivatives and evaluation in vitro.
    • Results : Certain derivatives showed significant inhibition of Mtb growth, validating the prodrug concept .
  • Anticancer Activity Assessment :
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Methodology : Cell viability assays using various cancer cell lines.
    • Results : Indicated dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .

Data Summary Table

PropertyValue
CAS Number1610380-89-6
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Purity>95%
Biological ActivitiesAntimicrobial, Anticancer

Comparison with Similar Compounds

Comparison with Structural Analogues

Fmoc-Protected Amines with Aromatic Substituents

Compound A : (9H-Fluoren-9-yl)methyl (S)-(1-(6-Methoxynaphthalen-2-yl)ethyl)carbamate
  • Structure : Fmoc group attached to an ethylamine backbone with a 6-methoxynaphthyl substituent.
  • Comparison :
    • The methoxynaphthyl group enhances hydrophobicity compared to the indole ring in the target compound.
    • Lacks the methoxy(methyl)carbamoyl group, reducing steric hindrance during coupling reactions.
    • NMR data (δ 7.75–6.80 ppm for aromatic protons) differ significantly from the target compound due to naphthalene vs. indole aromatic systems.
Compound B : (9H-Fluoren-9-yl)methyl (4-Aminobenzyl)carbamate
  • Structure : Fmoc-protected benzylamine.
  • Comparison :
    • The simpler benzyl group lacks the electron-rich indole and functionalized carbamoyl group.
    • Exhibits higher solubility in polar solvents (e.g., DMSO) due to the primary amine .
    • ¹H NMR shows a singlet for the Fmoc methylene group at δ 4.20 ppm, similar to the target compound .

Fmoc Derivatives with Functionalized Carbamoyl Groups

Compound C : (9H-Fluoren-9-yl)methyl (S)-(1-Amino-1-thioxopropan-2-yl)carbamate
  • Structure : Features a thioxo (C=S) group instead of the methoxy(methyl)carbamoyl (C=O) group.
  • Comparison :
    • The thioxo group increases nucleophilicity, making it prone to oxidation or thiol-exchange reactions .
    • ¹³C NMR shows a thiocarbonyl signal at δ 195.2 ppm, distinct from the carbamate carbonyl (~155 ppm) in the target compound .
Compound D : 9H-Fluoren-9-ylmethyl N-[(1S)-1-(Chlorocarbonyl)-2-methylpropyl]carbamate
  • Structure : Chlorocarbonyl group replaces the methoxy(methyl)carbamoyl.
  • Comparison :
    • The chlorocarbonyl group is highly reactive in acylations, unlike the stable carbamoyl group in the target compound .
    • Molecular weight (357.83 g/mol) is higher due to the chlorine atom .

Fmoc-Protected Indole Analogues

Compound E : (9H-Fluoren-9-yl)methyl (1-Hydroxy-3-phenylpropan-2-yl)carbamate
  • Structure : Contains a phenyl group instead of indole.
  • Comparison :
    • The phenyl group lacks the hydrogen-bonding capability of indole’s NH, reducing interactions with biological targets .
    • Boiling point (606.1°C) is higher due to increased hydrophobicity .

Stereochemical and Solubility Considerations

  • Compound F: 9H-Fluoren-9-ylmethyl {[(1R,2S)-2-Hydroxycyclohexyl]methyl}carbamate Structure: Trans-cyclohexanol substituent with defined stereochemistry. Comparison:
  • The hydroxycyclohexyl group improves water solubility compared to the hydrophobic indole .
  • Stereochemical complexity (two chiral centers) may influence enzymatic recognition .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable NMR Shifts (¹H/¹³C)
Target Compound ~450 (estimated) Indole, Methoxy(methyl)carbamoyl N/A Indole NH: δ 10.8 ppm (¹H)
Compound A 399.45 6-Methoxynaphthyl N/A Naphthyl H: δ 7.75–6.80 ppm (¹H)
Compound C 337.42 Thioxo 65.2–66.1 Thiocarbonyl: δ 195.2 ppm (¹³C)
Compound E 373.44 Phenyl, Hydroxymethyl N/A Phenyl H: δ 7.30–7.20 ppm (¹H)
Compound F 351.45 Hydroxycyclohexyl N/A Cyclohexyl OH: δ 4.50 ppm (¹H)

Research Implications

  • Synthetic Utility : The methoxy(methyl)carbamoyl group in the target compound offers stability over reactive groups (e.g., chlorocarbonyl ), making it suitable for stepwise peptide elongation.
  • Biological Relevance : The indole moiety may enhance interactions with tryptophan-processing enzymes or aromatic receptors compared to phenyl or naphthyl analogues .
  • Solubility Challenges : Hydrophobic indole and Fmoc groups necessitate polar aprotic solvents (e.g., DMF) for handling, unlike hydroxy-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

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